2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoic acid
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Overview
Description
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5210~2,6~]dec-4-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique tricyclic structure and the presence of bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-methylpentanoic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions.
Introduction of bromine atoms: Bromination is carried out using bromine or bromine-containing reagents under controlled conditions.
Functionalization of the side chain: The side chain is introduced and modified through various organic reactions, such as alkylation and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-methylpentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the tricyclic structure allow it to bind specifically to certain sites, inhibiting or modifying the activity of the target molecules. This can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetic acid
- 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoic acid
- 2-(8,9-Dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(4-ethoxyphenyl)propanamide
Uniqueness
The uniqueness of 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4-methylpentanoic acid lies in its specific tricyclic structure and the presence of bromine atoms, which confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C15H19Br2NO4 |
---|---|
Molecular Weight |
437.12 g/mol |
IUPAC Name |
2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H19Br2NO4/c1-5(2)3-8(15(21)22)18-13(19)9-6-4-7(10(9)14(18)20)12(17)11(6)16/h5-12H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
TYMIIMVBEWBJTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C(C3Br)Br |
Origin of Product |
United States |
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